3-(1-Benzothiophene-3-carbonyl)pyridine
Overview
Description
3-(1-Benzothiophene-3-carbonyl)pyridine is an organic compound that belongs to the class of heterocyclic compounds. It consists of a benzothiophene ring fused to a pyridine ring through a carbonyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzothiophene-3-carbonyl)pyridine typically involves the following steps:
-
Formation of Benzothiophene Core: : The benzothiophene core can be synthesized through various methods, including the Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates . Another method involves the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides .
-
Functionalization at Position 3: : The functionalization of the benzothiophene core at position 3 can be achieved through a CuBr/1,10-Phen-catalyzed Ullmann cross-coupling reaction . This step introduces the carbonyl group at position 3 of the benzothiophene ring.
-
Coupling with Pyridine: : The final step involves coupling the functionalized benzothiophene with pyridine. This can be achieved through various coupling reactions, such as the condensation of arylacetic acid esters with methyl esters of dithiocarboxylic acids .
Industrial Production Methods
Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis methods. These methods involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzothiophene-3-carbonyl)pyridine undergoes various types of chemical reactions, including:
-
Oxidation: : The compound can undergo oxidation reactions, where the sulfur atom in the benzothiophene ring is oxidized to form sulfoxides or sulfones .
-
Reduction: : Reduction reactions can be used to reduce the carbonyl group to an alcohol or to reduce the pyridine ring to a piperidine ring .
-
Substitution: : Substitution reactions can occur at various positions on the benzothiophene and pyridine rings. Common reagents for these reactions include halogens, nucleophiles, and electrophiles .
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols .
Scientific Research Applications
3-(1-Benzothiophene-3-carbonyl)pyridine has a wide range of scientific research applications, including:
-
Medicinal Chemistry: : The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties .
-
Material Science: : It is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
-
Chemical Biology: : The compound is used as a probe to study various biological processes and molecular interactions .
-
Industrial Applications: : It is utilized in the synthesis of other heterocyclic compounds and as a building block for the development of new materials .
Mechanism of Action
The mechanism of action of 3-(1-Benzothiophene-3-carbonyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain kinases, leading to anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1-Benzothiophene-3-carboxylic acid: This compound shares the benzothiophene core but lacks the pyridine ring.
3-(1-Benzothiophene-2-carbonyl)pyridine: Similar structure but with the carbonyl group at position 2 of the benzothiophene ring.
2-(1-Benzothiophene-3-carbonyl)pyridine: Similar structure but with the pyridine ring attached at position 2 of the benzothiophene ring.
Uniqueness
3-(1-Benzothiophene-3-carbonyl)pyridine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both the benzothiophene and pyridine rings allows for diverse interactions with biological targets, making it a valuable compound for medicinal chemistry and other applications .
Properties
IUPAC Name |
1-benzothiophen-3-yl(pyridin-3-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NOS/c16-14(10-4-3-7-15-8-10)12-9-17-13-6-2-1-5-11(12)13/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWKYRKNEPYDED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(=O)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.